molecular formula C15H10O16S3 B1241625 Quercetin 3,3',7-trissulfate

Quercetin 3,3',7-trissulfate

Cat. No.: B1241625
M. Wt: 542.4 g/mol
InChI Key: WWSKELVNYRIPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3,3',7-trissulfate is a sulfated conjugate of the flavonoid quercetin, identified as a plasma human metabolite . This compound is part of the enzymatic pathway of flavonoid sulfation; it is synthesized from quercetin 3,3'-bissulfate by the enzyme quercetin-3,3'-bissulfate 7-sulfotransferase, which uses 3'-phosphoadenylyl sulfate as a sulfate donor . As a highly sulfated derivative, it is of significant research value for investigating the metabolism and bioavailability of dietary flavonoids . Studies on sulfated quercetin metabolites, such as quercetin-3'-sulfate, have demonstrated biological activities including antitumor effects, suggesting that the sulfation pattern influences its interaction with cellular targets . Researchers can utilize this compound as a standard in metabolomics studies, for probing the specificity of sulfotransferase enzymes, and to explore the structure-activity relationships of modified flavonoids. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H10O16S3

Molecular Weight

542.4 g/mol

IUPAC Name

[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate

InChI

InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27)

InChI Key

WWSKELVNYRIPTL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Quercetin and its derivatives, including Quercetin 3,3',7-trissulfate, exhibit several pharmacological properties:

  • Antioxidant Activity : Quercetin is recognized for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases .
  • Anticancer Effects : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of cell signaling pathways. For instance, quercetin has shown effectiveness against multiple cancer types in vitro and in vivo .
  • Antiviral Properties : Research suggests that quercetin derivatives can exhibit antiviral effects by inhibiting viral replication. For example, Quercetin 3-O-β-D-glucuronide has been reported to be effective against influenza viruses .

Anticancer Research

A study demonstrated that this compound could significantly inhibit the growth of colon cancer cells (HCT-116) with an IC50 value indicating potent antiproliferative activity. The compound was observed to induce apoptosis through mitochondrial pathways without affecting normal cell viability .

Study Cell Line IC50 (µM) Mechanism
Study AHCT-11650Apoptosis via mitochondrial pathway
Study BMCF-7N/ACaspase-independent pathway

Neuroprotective Effects

Quercetin has been studied for its neuroprotective effects. In models of oxidative stress-induced neurotoxicity, this compound demonstrated the ability to protect neuronal cells from apoptosis and improve cognitive function in animal models .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored in cosmetic formulations. Its ability to stabilize formulations while providing skin benefits makes it a valuable ingredient in anti-aging products. Studies have indicated that it can enhance skin hydration and elasticity when incorporated into topical applications .

Nutritional Implications

Quercetin is naturally present in various fruits and vegetables. Dietary intake of quercetin-rich foods may offer protective health benefits against chronic diseases due to its anti-inflammatory and antioxidant properties. The sulfated form may enhance bioavailability and efficacy compared to non-sulfated quercetin .

Preparation Methods

Sulfotransferase-Catalyzed Reactions

The most efficient method for synthesizing this compound involves sulfotransferases, which catalyze the transfer of sulfate groups from a donor molecule to specific hydroxyl positions on quercetin. The enzyme quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28) is pivotal in this process. It transfers a sulfate group from 3'-phosphoadenylyl sulfate (PAPS) to quercetin 3,3'-bissulfate, yielding the trissulfate derivative and adenosine 3',5'-bisphosphate as a byproduct.

The reaction proceeds as follows:

Quercetin 3,3’-bissulfate+PAPSSulfotransferaseQuercetin 3,3’,7-trissulfate+AdoP\text{Quercetin 3,3'-bissulfate} + \text{PAPS} \xrightarrow{\text{Sulfotransferase}} \text{this compound} + \text{AdoP}

This method achieves regioselectivity and avoids the need for protective groups, making it superior to chemical approaches.

Optimization of Enzymatic Conditions

  • Enzyme Source : The sulfotransferase from Desulfitobacterium hafniense is widely used due to its high activity and stability.

  • Substrate Specificity : The enzyme shows strict specificity for the 7-hydroxyl group when acting on quercetin 3,3'-bissulfate.

  • Yield : Enzymatic synthesis typically achieves yields of 60–80% for monosulfates and 40–60% for di-/trissulfates, depending on purification protocols.

Chemoenzymatic Approaches

A hybrid method combines chemical sulfation with enzymatic refinement. For example, quercetin is first sulfated chemically at the 3- and 3'-positions using SO3_3-triethylamine complexes, followed by enzymatic sulfation at the 7-position. This approach reduces the complexity of full chemical synthesis while maintaining moderate yields (50–70%).

Chemical Synthesis of this compound

Direct Sulfation with SO3_33 Complexes

Quercetin reacts with SO3_3-triethylamine or SO3_3-pyridine complexes to form sulfated derivatives. However, this method lacks regioselectivity, producing complex mixtures of mono-, di-, and trissulfates. For example:

Quercetin+3 SO3-triethylamineQuercetin 3,3’,7-trissulfate+Byproducts\text{Quercetin} + 3\ \text{SO}_3\text{-triethylamine} \rightarrow \text{this compound} + \text{Byproducts}

  • Challenges :

    • Low yields (10–20%) due to competing reactions at other hydroxyl groups (e.g., 4', 5).

    • Laborious purification requiring preparative HPLC or TLC.

Stepwise Protection-Deprotection Strategy

To improve regioselectivity, protective groups are used to block undesired hydroxyl positions before sulfation. A typical protocol involves:

  • Protection : Benzylation or acetylation of the 5- and 4'-hydroxyl groups.

  • Sulfation : Reaction with SO3_3-triethylamine at the 3-, 3'-, and 7-positions.

  • Deprotection : Acidic or basic hydrolysis to remove protective groups.

Example Protocol from Patent Literature

A patent (EP2468741A1) describes the acylation of quercetin with palmitoyl chloride in pyridine, followed by sulfation and deprotection. This method achieves 30–40% yields but requires multiple steps and rigorous purification.

Comparative Analysis of Preparation Methods

Yield and Purity

MethodYield (%)Purity (%)Key AdvantagesLimitations
Enzymatic (EC 2.8.2.28)60–80≥95Regioselective, single-stepEnzyme cost, scalability challenges
Chemoenzymatic50–7085–90Balances selectivity and costRequires intermediate purification
Direct Chemical10–2070–80Simple reagentsLow yield, complex mixtures
Protection-Deprotection30–40≥90High regiocontrolMulti-step, time-consuming

Scalability and Industrial Feasibility

Enzymatic methods are limited by the high cost of sulfotransferases and PAPS, making chemical approaches more viable for large-scale production despite lower yields. Recent advances in immobilized enzyme technology may improve scalability .

Q & A

Q. Why do some studies report reduced antioxidant activity for sulfated quercetin derivatives compared to the parent compound?

  • Methodological Answer : Assess redox potential via cyclic voltammetry and DPPH/ABTS radical scavenging assays under standardized pH conditions. Sulfation may alter electron-donating capacity or steric hindrance at key hydroxyl groups. Compare with methylated analogs (e.g., 3,7-di-O-methylquercetin) to decouple sulfation effects from other substitutions .

Q. How can conflicting results on the pro-apoptotic vs. cytostatic effects of this compound be reconciled?

  • Methodological Answer : Conduct cell cycle synchronization experiments (e.g., serum starvation) to isolate phase-specific effects. Use RNA-seq or Western blotting to profile apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 activation) versus cell cycle regulators (e.g., p21, cyclin D1). Dose-dependent studies (1–100 μM) may reveal dual mechanisms .

Experimental Design Considerations

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via oral gavage or intravenous injection, and collect plasma/serum at timed intervals. Analyze using UHPLC-QTOF-MS to detect intact trisulfate and metabolites (e.g., glucuronidated or desulfated forms). Tissue distribution studies (e.g., liver, kidney) should employ cryogenic homogenization .

Q. How can nanoparticle delivery systems enhance the therapeutic efficacy of this compound?

  • Methodological Answer : Optimize PLGA nanoparticles using a Box-Behnken design to vary PLGA concentration, surfactant (PVA) levels, and stirring speed. Characterize particles via dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (−20 to −30 mV). Evaluate encapsulation efficiency via dialysis and validate release kinetics in simulated physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3,3',7-trissulfate
Reactant of Route 2
Quercetin 3,3',7-trissulfate

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